Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
Overview
Description
The compound Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of a phosphorylated tyrosine residue, which plays a crucial role in various biological processes. The compound is used in scientific research to study protein-protein interactions, signal transduction pathways, and enzyme-substrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, Leu, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, Met, is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Pro, Val, Tyr(PO3H2), Asp, and Ac).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as HPLC, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or thiols.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified tyrosine residues.
Scientific Research Applications
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is widely used in scientific research due to its ability to mimic natural phosphorylation events. Its applications include:
Chemistry: Studying the kinetics and mechanisms of phosphorylation and dephosphorylation reactions.
Biology: Investigating protein-protein interactions and signal transduction pathways.
Medicine: Developing therapeutic agents targeting phosphorylated proteins.
Industry: Designing biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 involves its interaction with specific proteins and enzymes. The phosphorylated tyrosine residue serves as a recognition site for phosphotyrosine-binding domains (PTB) and Src homology 2 (SH2) domains. These interactions modulate signal transduction pathways and influence cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Tyr(SO3H)-Val-Pro-Met-Leu-NH2: Contains a sulfated tyrosine instead of a phosphorylated one.
Ac-Asp-Tyr(PO3H2)-Met-Gly-Trp-NH2: A shorter peptide with a different sequence.
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-OH: Lacks the amide group at the C-terminus.
Uniqueness
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is unique due to its specific sequence and the presence of a phosphorylated tyrosine residue. This modification is critical for studying phosphorylation-dependent processes and interactions, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBUYJZBCOAD-YUGXLDDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N7O13PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.